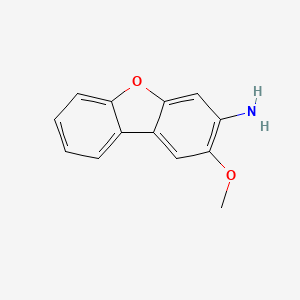

3-Amino-2-methoxydibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxydibenzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQVWNYSHWQNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020825 | |

| Record name | 2-Methoxy-3-aminodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-17-3 | |

| Record name | 2-Methoxy-3-dibenzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-dibenzofuranamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3-aminodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-3-DIBENZOFURANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8S7H3NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 3-Amino-2-methoxydibenzofuran for Researchers and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic amine built upon the rigid, planar dibenzofuran scaffold. This structure has garnered interest within the scientific community, particularly for its utility as a synthetic intermediate and its demonstrated biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, characteristic reactivity, and its current and potential applications in life science research. The content herein is synthesized from peer-reviewed literature and established chemical principles to provide an authoritative resource for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 2-methoxydibenzofuran-3-amine, is a crystalline solid at room temperature. The core of the molecule is a dibenzofuran system, which consists of two benzene rings fused to a central furan ring. This tricyclic structure imparts significant thermal stability and a planar geometry. The molecule is further functionalized with a primary amine and a methoxy group on one of the benzene rings, which are critical to its chemical reactivity and biological interactions.

Below is a summary of its key identifiers and physical properties.

| Property | Value | Source(s) |

| CAS Number | 5834-17-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 92-94 °C | |

| IUPAC Name | 2-methoxydibenzofuran-3-amine | [1] |

| SMILES | COc1cc2c(cc1N)oc3ccccc23 | |

| InChIKey | SGQVWNYSHWQNOS-UHFFFAOYSA-N |

Molecular Structure

The arrangement of the amine and methoxy groups on the dibenzofuran core is crucial for the molecule's electronic properties and steric environment.

Caption: Plausible two-step synthesis of this compound.

Step 1: Electrophilic Nitration. The methoxy group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance from the fused furan ring at the C1 position, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the C3 position. Step 2: Reduction of the Nitro Group. The intermediate, 2-methoxy-3-nitrodibenzofuran, can then be reduced to the corresponding primary amine. This transformation is reliably achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with metals in acidic media (e.g., tin or iron in HCl). [2]

Chemical Reactivity

The reactivity of this compound is dominated by the primary aromatic amine, which can act as a nucleophile or be converted into other functional groups.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, readily reacting with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This reaction is fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies. [3]

Caption: General workflow for the N-acylation of this compound.

Treatment of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures, yields a diazonium salt (Ar-N₂⁺Cl⁻). [4][]These salts are highly valuable synthetic intermediates. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction (to install halides) or Schiemann reaction (to install fluorine), allowing for extensive derivatization of the dibenzofuran core.

Caption: Conversion to a diazonium salt and subsequent Sandmeyer reaction.

Applications in Life Science and Materials Research

The unique combination of a rigid, polycyclic aromatic system and a reactive amino group makes this compound a molecule of interest in several scientific domains.

Biological Activity and Drug Development Potential

The dibenzofuran and aminobenzofuran scaffolds are present in numerous biologically active compounds, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities. [6][7]

-

Inhibition of Carcinogen Metabolism: this compound has been identified as an effective inhibitor of the metabolism of 1-nitropyrene. 1-Nitropyrene is a potent mutagen and environmental pollutant found in diesel exhaust. Its metabolic activation is a key step in its carcinogenic pathway. The ability of this compound to inhibit this process makes it a valuable tool for studying the mechanisms of chemical carcinogenesis.

Intermediate in Polymer and Materials Science

The primary amine serves as a reactive handle for incorporating the rigid, fluorescent dibenzofuran core into larger molecular architectures. It has been explicitly used in the preparation of end-functionalized poly(N-isopropylacrylamide) (PNIPAM). PNIPAM is a well-known thermoresponsive polymer, and modifying its chain ends allows for the fine-tuning of its phase transition properties for applications in smart materials and drug delivery systems.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder. * Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

Conclusion

This compound is a versatile chemical entity whose value lies in both its intrinsic biological properties and its utility as a synthetic building block. Its role as an inhibitor of carcinogen metabolism is well-documented, providing a solid foundation for its use in toxicological and cancer research. While its full potential as a direct therapeutic agent requires further exploration, the proven bioactivity of the wider aminobenzofuran class marks it as a promising scaffold for medicinal chemistry. Furthermore, its application in materials science highlights its versatility. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound in their work.

References

- U.S. Department of Justice, Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.

- ResearchGate. (n.d.). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl).

- SpectraBase. (n.d.). (2-methoxydibenzofuran-3-yl)amine - Optional[13C NMR] - Spectrum.

- PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine. National Center for Biotechnology Information.

- PubMed. (1993). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones.

- ResearchGate. (2015). (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

- Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Scilit. (1990). The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase.

- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0179002).

- PubMed Central. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.

- National Center for Biotechnology Information. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

- ResearchGate. (2010). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

- Arkat USA. (2021). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans.

- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

- National Center for Biotechnology Information. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.

- National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.

- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

Sources

- 1. 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

A Technical Prospectus on 3-Amino-2-methoxydibenzofuran: Properties, Plausible Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-2-methoxydibenzofuran (CAS No. 5834-17-3) is a niche heterocyclic amine built upon the privileged dibenzofuran scaffold. Despite its commercial availability for research purposes, this compound remains largely unexplored in peer-reviewed literature, with a notable absence of detailed synthetic protocols and application studies. This technical guide serves as a prospectus, consolidating the known physicochemical properties from available data sources and providing expert-driven insights into its potential. We present a plausible, well-reasoned synthetic pathway based on established organometallic methodologies for analogous structures. Furthermore, we analyze the molecule's inherent reactivity and propose potential derivatization strategies. By examining the established biological activities of the broader dibenzofuran class, we explore promising, albeit speculative, applications for this compound as a building block in medicinal chemistry and materials science. This document is intended to provide a foundational resource for researchers considering this compound for novel discovery programs.

Introduction and Molecular Overview

This compound is a tricyclic aromatic compound featuring a central furan ring fused to two benzene rings. Its structure is further functionalized with an amine (-NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 2-position. The dibenzofuran core is a significant structural motif found in various natural products and synthetic compounds with a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[1][2][3] The strategic placement of the amino and methoxy groups on this scaffold provides reactive handles for chemical modification, making it a potentially valuable, yet underutilized, building block for combinatorial chemistry and targeted drug design.

Known applications, though limited in public documentation, include its use as an effective inhibitor of 1-nitropyrene metabolism and in the preparation of end-functionalized poly(N-isopropylacrylamide) (PNIPAM).[4][5][6]

Physicochemical and Structural Properties

Quantitative data for this compound has been aggregated from various chemical suppliers and databases. These properties are essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 5834-17-3 | [4][5][7][8] |

| Molecular Formula | C₁₃H₁₁NO₂ | [4][5][8] |

| Molecular Weight | 213.23 g/mol | [4][5][7] |

| Appearance | White to light yellow crystalline powder | [4][9] |

| Melting Point | 92-94 °C (lit.) | [4][5][9] |

| Boiling Point | 353.22 °C (rough estimate) | [4][9] |

| Density | 1.1544 g/cm³ (rough estimate) | [4][9] |

| pKa | 3.91 ± 0.30 (Predicted) | [4] |

| InChI Key | SGQVWNYSHWQNOS-UHFFFAOYSA-N | [5] |

| SMILES | COc1cc2c(cc1N)oc3ccccc23 | [5] |

Proposed Synthesis and Purification

Plausible Synthetic Pathway: Palladium-Catalyzed Cyclization

This proposed multi-step synthesis leverages common starting materials and high-yielding transformations.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the Diaryl Ether Intermediate

-

To a dried flask under an inert atmosphere (N₂ or Ar), add 2-iodophenol (1.0 eq), 1-bromo-2-methoxy-3-nitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand like L-proline (0.2 eq).

-

Add a high-boiling polar aprotic solvent such as DMF or DMSO.

-

Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting materials are consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether. Causality: The Ullmann condensation is a classic and reliable method for forming diaryl ether bonds, a key step in building the precursor for the subsequent cyclization.

Step 2: Intramolecular C-H Arylation to form the Dibenzofuran Core

-

Dissolve the diaryl ether intermediate (1.0 eq) in a suitable solvent like acetic acid or pivalic acid.[10]

-

Add palladium(II) acetate (Pd(OAc)₂, 3-5 mol%).

-

Heat the mixture under air to 100-110 °C.[10] The pivalic acid acts as both a solvent and a promoter for the C-H activation step.

-

Monitor the reaction for the formation of 2-Methoxy-3-nitrodibenzofuran.

-

Upon completion, cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

-

Dry the organic phase and concentrate. Purify via column chromatography to obtain the nitrodibenzofuran product. Causality: Palladium-catalyzed intramolecular C-H arylation is a powerful, modern technique that avoids the need for pre-functionalized starting materials, offering a more atom-economical route to the tricyclic core compared to older methods.

Step 3: Reduction of the Nitro Group

-

Dissolve the 2-Methoxy-3-nitrodibenzofuran (1.0 eq) in a solvent mixture such as ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) portion-wise while stirring.

-

Heat the reaction to 60-70 °C until the reaction is complete (monitored by TLC).

-

Cool the reaction and carefully basify with a cold aqueous NaOH solution to pH > 10 to precipitate the tin salts and deprotonate the amine.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Trustworthiness: This protocol is self-validating. The progress of each step can be rigorously monitored by standard analytical techniques (TLC, LC-MS), and the identity and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and HRMS, ensuring the target molecule has been synthesized.

Chemical Reactivity and Derivatization Potential

The chemical personality of this compound is dictated by its three key functional components: the nucleophilic aromatic amine, the electron-donating methoxy group, and the aromatic dibenzofuran rings.

-

¹H NMR: Expect signals corresponding to the methoxy protons (singlet, ~3.9 ppm), the amine protons (broad singlet), and a series of distinct aromatic protons in the 6.8-8.0 ppm range.

-

¹³C NMR: Expect signals for the 13 carbon atoms, including the methoxy carbon (~56 ppm) and aromatic carbons in the 100-160 ppm range.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₁NO₂ by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at m/z 214.08626. [11]* Infrared (IR) Spectroscopy: Key stretches would include N-H stretches for the primary amine (~3300-3500 cm⁻¹), C-H stretches for the aromatic rings (~3000-3100 cm⁻¹), and C-O stretches for the ether and furan ring (~1000-1300 cm⁻¹).

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling. [7][12]

| Hazard Information | GHS Classification and Precautionary Statements |

|---|---|

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.<[7][12]br>H319: Causes serious eye irritation.<[7][12]br>H335: May cause respiratory irritation. [7][12] |

| Precautionary Statements | P261: Avoid breathing dust.<[12][13]br>P280: Wear protective gloves/eye protection.<br>P302+P352: IF ON SKIN: Wash with plenty of soap and water.<[12]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12] |

| Personal Protective Equipment (PPE) | N95 dust mask, chemical safety goggles, and nitrile gloves. [6][12] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by qualified individuals in a properly equipped laboratory setting.

Conclusion

This compound represents an opportunity for chemical innovation. It is a readily available, yet scientifically underexplored, building block. Its combination of a biologically relevant dibenzofuran core and versatile functional groups makes it an attractive starting point for synthetic programs in drug discovery and materials science. This guide provides the foundational knowledge—from physical properties and a plausible synthesis to reactivity and potential applications—to empower researchers to unlock the potential of this intriguing molecule.

References

- Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. [Link]

- Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives.

- Savanur, M. R. S., et al. (2022).

- 2-Methoxy-3-dibenzofuranamine. PubChem. [Link]

- 5834-17-3 | this compound. Capot Chemical. [Link]

- Al-Warhi, T., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(19), 6676. [Link]

- Al-dujaili, L. J., et al. (2023). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Egyptian Journal of Chemistry. [Link]

- This compound. LookChem. [Link]

- This compound (C13H11NO2). PubChemLite. [Link]

- Wang, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(14), 3290. [Link]

- Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. World Journal of Pharmaceutical Research. [Link]

- Wang, M., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. [Link]

- El-Damasy, A. K., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 14(6), 1121-1142. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 4. This compound CAS#: 5834-17-3 [m.chemicalbook.com]

- 5. 3-氨基-2-甲氧基二苯并呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-氨基-2-甲氧基二苯并呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5834-17-3 | this compound - Capot Chemical [capotchem.com]

- 9. 5834-17-3 | CAS DataBase [chemicalbook.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 12. This compound 97 5834-17-3 [sigmaaldrich.com]

- 13. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-2-methoxydibenzofuran

Abstract: This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-2-methoxydibenzofuran, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The described methodology is grounded in established organic chemistry principles and supported by peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a robust framework for the synthesis of this and structurally related dibenzofuran derivatives.

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This core structure is present in various natural products and has garnered significant attention from the scientific community due to its diverse biological activities. Substituted dibenzofurans are being explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The target molecule of this guide, this compound, incorporates a crucial pharmacophore – an amino group – which is a common feature in many biologically active compounds, enhancing their interaction with biological targets. The methoxy group, also present, can modulate the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide will detail a robust and reproducible synthetic route to this valuable compound.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the construction of the dibenzofuran core, followed by regioselective nitration, and culminating in the reduction of the nitro group to the desired amine.

A Technical Guide to the Spectral Analysis of 3-Amino-2-methoxydibenzofuran

Introduction

3-Amino-2-methoxydibenzofuran is a heterocyclic aromatic compound built on a dibenzofuran core, a structure of interest in medicinal chemistry and materials science. Its chemical properties are defined by the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups with the rigid, planar dibenzofuran ring system. This arrangement makes it a valuable building block and a subject of study in various chemical applications, including its use in preparing functional polymers and its role as an inhibitor of certain metabolic pathways.

A thorough understanding of its molecular structure is paramount for its application, and this is achieved primarily through spectroscopic analysis. This guide provides an in-depth examination of the expected and reported spectral data for this compound, offering insights into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from authoritative chemical databases.

Compound Identity and Properties

A clear definition of the subject molecule is the foundation of any analytical study. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-methoxydibenzofuran-3-amine | PubChem[1] |

| CAS Number | 5834-17-3 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 213.23 g/mol | PubChem[1] |

| Melting Point | 92-94 °C | Sigma-Aldrich |

| Appearance | White powder | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structural components of the analyte. For this compound, Electron Ionization (EI) is a common method that induces characteristic fragmentation.

Expected Fragmentation Pattern

The NIST Mass Spectrometry Data Center reports key fragments for this compound under GC-MS conditions[1]. The analysis of this pattern provides a structural fingerprint.

-

Molecular Ion (M⁺·) : The intact molecule is ionized, confirming its molecular weight. For C₁₃H₁₁NO₂, the expected monoisotopic mass is 213.08 Da. The observation of a strong signal at m/z 213 is the primary indicator of the compound's identity.

-

Loss of a Methyl Radical (M-15) : The methoxy group is a common site for initial fragmentation. The loss of a methyl radical (·CH₃, mass 15 Da) is a highly favorable pathway, leading to a significant fragment at m/z 198 .

-

Loss of Carbon Monoxide (M-15-28) : Following the initial loss of the methyl group, the resulting ion can undergo further fragmentation. The loss of carbon monoxide (CO, mass 28 Da) from the furan ring is a characteristic fragmentation pathway for dibenzofurans, resulting in a fragment at m/z 170 .

Data Summary: Electron Ionization MS

| m/z Value | Proposed Fragment | Significance | Source |

| 213 | [C₁₃H₁₁NO₂]⁺· | Molecular Ion (M⁺·) | NIST[1] |

| 198 | [M - CH₃]⁺ | Loss of methyl radical from the methoxy group | NIST[1] |

| 170 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide | NIST[1] |

In addition to EI-MS, softer ionization techniques like Electrospray Ionization (ESI) would be expected to show adduct ions, such as the protonated molecule [M+H]⁺ at m/z 214.09 and the sodium adduct [M+Na]⁺ at m/z 236.07, as predicted in the PubChem database[3].

Caption: Key fragmentation pathway in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms).

-

GC Separation: Use a temperature program to separate the analyte from any impurities. A typical program might start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

-

Ionization: Set the ion source to Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

-

Data Analysis: Integrate the resulting chromatogram and analyze the mass spectrum of the peak corresponding to the target compound. Compare the fragmentation pattern with reference library data (e.g., NIST).

Part 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule's functional groups. The resulting spectrum provides a distinct fingerprint based on the types of chemical bonds present. While the raw spectrum is not publicly available, we can reliably predict the characteristic absorption bands for this compound based on its structure and by referencing similar compounds[4].

Expected Characteristic Absorption Bands

The structure contains four key functional regions: the primary amine, the methoxy group, the aromatic dibenzofuran core, and the aryl ether linkage.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, two sharp peaks |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Medium to Weak |

| 2960 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Medium |

| 1620 - 1580 | N-H Scissoring / C=C Aromatic Stretch | Amine / Aromatic Rings | Medium to Strong |

| 1520 - 1450 | C=C Aromatic Ring Stretch | Aromatic Rings | Medium to Strong |

| 1270 - 1200 | C-O Aryl Ether Asymmetric Stretch | Ar-O-C | Strong |

| 1180 - 1080 | C-O-C Stretch | Dibenzofuran Ether | Strong |

| 1050 - 1010 | C-O Methoxy Symmetric Stretch | R-O-CH₃ | Strong |

The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a hallmark of a primary amine[4]. The strong absorptions in the "fingerprint region" below 1300 cm⁻¹ due to C-O stretching are highly characteristic of the dibenzofuran and methoxy moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum

The molecule has 11 protons in different chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 - 7.2 | Multiplets (m) | 6H | Ar-H | Protons on the dibenzofuran ring system. The exact shifts and couplings depend on the electronic effects of the substituents. |

| ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons are exchangeable, resulting in a broad signal. The chemical shift is highly dependent on solvent and concentration. |

| ~ 3.9 | Singlet (s) | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and do not couple with other protons, giving a sharp singlet. |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all 13 carbon atoms in the molecule are expected to be chemically distinct, giving rise to 13 unique signals in the ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 160 - 140 | Quaternary Aromatic | Ar-C attached to O or N |

| 130 - 100 | Aromatic CH & Quaternary C | Remaining Ar-C and Ar-CH |

| ~ 56 | Aliphatic | -OCH₃ |

The carbons directly attached to the electronegative oxygen and nitrogen atoms (C2, C3, and the two carbons of the furan ether linkage) will be the most downfield-shifted among the aromatic signals.

Caption: Standard workflow for NMR analysis.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the probe will be tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to singlets.

-

Processing: The resulting Free Induction Decays (FIDs) are subjected to Fourier transformation. The transformed spectra are then phase- and baseline-corrected. For the ¹H spectrum, the signals are integrated. The chemical shifts for both spectra are referenced to TMS at 0.00 ppm.

References

- PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamin. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C13H11NO2). Université du Luxembourg.

- DergiPark. (2023). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. TUBITAK ULAKBIM.

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound. LookChem.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-3-dibenzofuranamine

Foreword: The Imperative of Unambiguous Structural Characterization

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological systems. 2-Methoxy-3-dibenzofuranamine, a heterocyclic aromatic amine, represents a scaffold of significant interest, with dibenzofuran derivatives known for their diverse biological activities[1]. The journey from a synthesized powder in a vial to a fully characterized molecule with a confirmed structure is a critical process underpinned by rigorous analytical chemistry. This guide provides a comprehensive, in-depth walkthrough of the principles and practices involved in the complete structure elucidation of 2-Methoxy-3-dibenzofuranamine, grounded in field-proven methodologies and authoritative scientific principles. Our approach is not merely a sequence of steps but a logical, self-validating workflow designed to ensure the highest degree of confidence in the final structural assignment.

Foundational Analysis: Determining the Molecular Blueprint

Before delving into complex spectroscopic techniques, the initial step is to establish the fundamental molecular formula. This is the bedrock upon which all subsequent structural deductions are built.

Mass Spectrometry (MS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the exact mass of the molecule. When coupled with elemental analysis, it provides an unambiguous molecular formula.

-

Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places). This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions. Elemental analysis, on the other hand, provides the percentage composition of each element (C, H, N, O) in the sample.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of 2-Methoxy-3-dibenzofuranamine in a suitable solvent like methanol or acetonitrile to a final concentration of 1 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition that best fits the measured exact mass.

-

-

Anticipated Results: For 2-Methoxy-3-dibenzofuranamine (C₁₃H₁₁NO₂), the expected exact mass of the neutral molecule is 213.0790 g/mol [2]. The protonated molecule [M+H]⁺ would therefore be expected at an m/z of 214.0868. The confirmation of this exact mass, in conjunction with elemental analysis results consistent with the formula, provides high confidence in the molecular formula.

Degree of Unsaturation

With the molecular formula C₁₃H₁₁NO₂ established, the degree of unsaturation (DoU), or the number of rings and/or multiple bonds, can be calculated using the following formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₃H₁₁NO₂: DoU = 13 + 1 - (11/2) + (1/2) = 9

A DoU of 9 suggests a highly aromatic system with multiple rings, which is consistent with the proposed dibenzofuran structure.

Spectroscopic Interrogation: Assembling the Structural Puzzle

With the molecular formula in hand, the next phase involves a suite of spectroscopic techniques to piece together the connectivity and spatial arrangement of the atoms.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.

-

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Interpretation: The IR spectrum of 2-Methoxy-3-dibenzofuranamine is expected to show characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3200 (typically two bands for -NH₂) | Primary Amine |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Methoxy (-OCH₃) |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic Ring |

| C-O Stretch (Aryl Ether) | 1275-1200 | Methoxy Group |

| C-N Stretch | 1335-1250 | Aromatic Amine |

The presence of these bands provides strong evidence for the key functional groups: a primary amine, a methoxy group, and an aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For a molecule like 2-Methoxy-3-dibenzofuranamine, a combination of 1D and 2D NMR experiments is essential.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments: Acquire the following spectra:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

-

-

Principle: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Predicted ¹H NMR Spectrum of 2-Methoxy-3-dibenzofuranamine:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | ~4.5-5.5 | Broad Singlet | 2H | Amine protons, chemical shift can vary with solvent and concentration. |

| -OCH₃ | ~3.9 | Singlet | 3H | Methoxy group protons. |

| H-1 | ~7.3-7.5 | Doublet | 1H | Ortho-coupled to H-2 (if present, but here it's a methoxy). Influenced by adjacent methoxy group. |

| H-4 | ~7.0-7.2 | Singlet | 1H | Aromatic proton with no adjacent protons for coupling. |

| H-6, H-9 | ~7.5-7.7 | Multiplet | 2H | Aromatic protons on the unsubstituted benzene ring. |

| H-7, H-8 | ~7.3-7.5 | Multiplet | 2H | Aromatic protons on the unsubstituted benzene ring. |

Note: The exact chemical shifts can vary depending on the solvent used.

-

Principle: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

-

Predicted ¹³C NMR Spectrum of 2-Methoxy-3-dibenzofuranamine:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~130-135 | Carbon bearing the amino group. |

| C-2 | ~145-150 | Carbon bearing the methoxy group. |

| C-4 | ~100-105 | Shielded aromatic carbon. |

| C-1 | ~110-115 | Aromatic carbon. |

| Aromatic C-H | ~110-130 | Carbons in the unsubstituted ring. |

| Quaternary Carbons | ~120-155 | Carbons at the ring junctions and the oxygen-bound carbons of the furan ring. |

| -OCH₃ | ~55-60 | Methoxy carbon. |

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY: This experiment reveals proton-proton couplings, typically over two or three bonds. It would confirm the connectivity of the protons on the unsubstituted benzene ring (H-6 through H-9).

-

HSQC: This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the chemical shifts for the protonated carbons.

-

HMBC: This is a crucial experiment for mapping the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for 2-Methoxy-3-dibenzofuranamine would include:

-

The methoxy protons (-OCH₃) correlating to the C-2 carbon.

-

The H-1 proton correlating to C-2, C-3, and the quaternary carbon at the ring junction.

-

The H-4 proton correlating to C-2, C-3, and other nearby quaternary carbons.

-

The amine protons (-NH₂) correlating to C-2 and C-4.

-

The following diagram illustrates the overall workflow for structure elucidation, emphasizing the interplay between different analytical techniques.

Caption: A workflow diagram illustrating the integrated approach to structure elucidation.

Further Mass Spectrometry Analysis: Fragmentation Pattern

Beyond determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns.

-

Principle: In the mass spectrometer, molecules can be induced to break apart into smaller, characteristic fragments. The masses of these fragments provide clues about the molecule's structure.

-

Anticipated Fragmentation: The GC-MS data on PubChem for 2-Methoxy-3-dibenzofuranamine shows major peaks at m/z 213 (molecular ion), 198, and 170[2]. A plausible fragmentation pathway could be:

-

m/z 213 ([M]⁺): The molecular ion.

-

m/z 198 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group. This is a common fragmentation for methoxy-substituted aromatic compounds.

-

m/z 170 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide from the ion at m/z 198.

-

This fragmentation pattern is consistent with the proposed structure and provides additional corroborating evidence.

The Gold Standard: X-ray Crystallography

For an unambiguous, three-dimensional structure determination in the solid state, single-crystal X-ray crystallography is the definitive technique.

-

Principle: When a well-ordered crystal is irradiated with X-rays, the X-rays are diffracted by the electrons in the crystal lattice. The resulting diffraction pattern can be mathematically analyzed to determine the precise position of every atom in the molecule.

-

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 2-Methoxy-3-dibenzofuranamine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data and solve the phase problem to obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

-

Outcome: A successful X-ray crystallographic analysis provides a detailed 3D model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice[3][4]. This would definitively confirm the connectivity and substitution pattern of 2-Methoxy-3-dibenzofuranamine.

The logical relationship between the key spectroscopic methods and the final confirmed structure is depicted below.

Caption: Logical flow from raw spectroscopic data to the confirmed molecular structure.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 2-Methoxy-3-dibenzofuranamine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The molecular formula from mass spectrometry sets the constraints. IR spectroscopy identifies the key functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the molecular framework, establishing the precise connectivity of every atom. Finally, X-ray crystallography can provide the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical requirement for any downstream application in research or drug development.

References

- Structures of benzofuran and dihydrobenzofuran derivatives. ResearchGate.

- 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086. PubChem.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.

- Synthesis and Characterization of Dibenzofuran Derivatives. ResearchGate.

- Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. National Institutes of Health.

- Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). National Institutes of Health.

- Dibenzo[b,d]furan-3-amine | C12H9NO | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository.

- Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate.

- The crystal structure of dibenzofuran. Semantic Scholar.

- 2-Methoxy-3-aminodibenzofuran. SIELC Technologies.

- A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. National Institutes of Health.

- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. National Institutes of Health.

- H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate.

- Synthesis of and 13 C-NMR spectral studies of 2-cinnamylidene- 3(2H)- benzofuranones. Ijarse.

- X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. International Formulae Group.

Sources

- 1. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The crystal structure of dibenzofuran | Semantic Scholar [semanticscholar.org]

- 4. pubs.vensel.org [pubs.vensel.org]

solubility of 3-Amino-2-methoxydibenzofuran in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Amino-2-methoxydibenzofuran in Organic Solvents for Pharmaceutical Research

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, noted for its use in the synthesis of functional polymers and as a potential cytotoxic agent. Despite its applications, a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This guide, designed for researchers, scientists, and drug development professionals, provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. We synthesize foundational chemical principles with authoritative, field-proven experimental protocols to empower researchers to generate reliable solubility data, a critical parameter for reaction optimization, purification, formulation, and ensuring bioavailability.[1]

Core Compound Characteristics

Physicochemical Identity

Understanding the fundamental properties of this compound is the first step in predicting its behavior in various solvents. The molecule's structure, featuring a rigid, largely nonpolar dibenzofuran core functionalized with polar amino and methoxy groups, creates a nuanced solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₂ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| Melting Point | 92-94 °C (lit.) | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| SMILES | COc1cc2c(cc1N)oc3ccccc23 | |

| Hydrogen Bond Donors | 1 (from the amine group) | [5] |

| Hydrogen Bond Acceptors | 3 (amine nitrogen, methoxy oxygen, furan oxygen) | [5] |

Significance in Research & Drug Development

This compound serves as a valuable building block and active agent. It has been utilized in the preparation of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) and is recognized as an effective inhibitor of 1-nitropyrene metabolism, a process relevant to carcinogenesis.[2] Benzofuran derivatives, in general, exhibit a wide array of pharmacological activities, including antitumor and anti-inflammatory effects, making them a privileged scaffold in drug discovery.[6] The solubility of this specific intermediate is therefore a critical factor for its synthetic manipulation and its potential formulation into therapeutic agents.[7]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a state of dynamic equilibrium, where the rate of dissolution of the solid into solution is equal to the rate of crystallization of the solute back onto the solid phase.[8][9] This equilibrium is governed by intermolecular forces, temperature, and pressure.

The "Like Dissolves Like" Paradigm

This principle remains the most effective heuristic for predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another.[10] For this compound, this involves a balance between its nonpolar and polar characteristics.

-

Nonpolar Core: The large, aromatic dibenzofuran ring system is hydrophobic and will interact favorably with nonpolar solvents (e.g., toluene, hexane) through van der Waals forces.

-

Polar Functional Groups: The primary amine (-NH₂) and methoxy (-OCH₃) groups introduce polarity. The amine group can act as a hydrogen bond donor, while the nitrogen and two oxygen atoms can act as hydrogen bond acceptors.[5][11][12] These groups will seek to interact with polar solvents.

Solvent Parameters and Their Influence

To quantify a solvent's nature, several parameters are used:

-

Polarity Index: A relative measure of a solvent's polarity.[13] Solvents with a higher polarity index are more likely to dissolve polar solutes.

-

Dielectric Constant: A measure of a solvent's ability to separate ions.[14] High-dielectric-constant solvents can better solvate polar molecules and charged species.

The presence of both a large nonpolar backbone and polar, hydrogen-bonding groups suggests that this compound will exhibit highest solubility in solvents of intermediate polarity, particularly those that are polar aprotic or polar protic.

Predicted Solubility Profile & Known Solvents

While quantitative data is scarce, we can construct a predicted profile based on chemical principles and anecdotal evidence from synthesis literature. For instance, the recrystallization of a related compound from ethyl alcohol implies good solubility in the hot solvent and lower solubility at cooler temperatures—the ideal characteristic for purification by crystallization.[6][15]

| Solvent Category | Example Solvents | Polarity Index (P') | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | 0.1, 0.2 | 1.88, 2.02 | Low / Insoluble | The large nonpolar core has some affinity, but the polar groups prevent significant dissolution. |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 8.93 | Moderate | Balances polarity and ability to interact with the aromatic system. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | High | The ether oxygen can accept hydrogen bonds, and its polarity is well-suited to the solute. | |

| Acetonitrile | 5.8 | 37.5 | High | A polar solvent used in its synthesis, indicating good solubility.[6] | |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | Very High | Highly polar; excellent at dissolving compounds with hydrogen-bonding capabilities.[16] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Very High | A powerful, highly polar solvent capable of disrupting intermolecular forces in the crystal lattice.[16] | |

| Polar Protic | Ethanol | 4.3 | 24.55 | Moderate to High | Can both donate and accept hydrogen bonds, interacting well with the amine and methoxy groups.[16] |

| Methanol | 5.1 | 32.70 | Moderate to High | Similar to ethanol but more polar; should be an effective solvent. | |

| Water | 10.2 | 80.1 | Insoluble | The large hydrophobic dibenzofuran backbone dominates, making it insoluble in water despite polar groups.[17] |

(Solvent parameter data sourced from multiple chemical references).[13][14][18][19][20]

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, quantitative data must be generated. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[21] It is reliable, based on fundamental principles, and provides the most accurate measure of a compound's solubility in a given medium at a specific temperature.[21][22]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice

-

Glass vials with screw caps (e.g., 4 mL)

-

Shaking incubator or rotary shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

Procedure:

-

Preparation of the Suspension: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required; typically, 2-5 mg is adequate for a 2 mL volume.[21]

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a consistent speed (e.g., 300 RPM) for a minimum of 24 hours.[23]

-

Expert Insight: True equilibrium is the cornerstone of this method. For a novel compound, it is essential to validate the equilibration time. This is achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration ceases to increase and remains stable.[23][24]

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.[23]

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method, such as HPLC-UV or LC-MS, to determine the precise concentration of the dissolved compound.[22]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in standard units such as mg/mL, µg/mL, or mol/L.

Data Interpretation and Application

The quantitative solubility data generated is foundational for numerous applications in research and development.

Caption: Application of Solubility Data in Drug Development.

-

Process Chemistry: For synthesis, a solvent in which all reactants are highly soluble is typically chosen to ensure a homogeneous reaction mixture and maximize reaction rates.

-

Purification: For recrystallization, the ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling.[9][15]

-

Pre-formulation: In drug development, solubility data dictates the potential routes of administration. Poor aqueous solubility is a major hurdle for oral bioavailability, and knowledge of solubility in organic co-solvents is essential for developing injectable (parenteral) formulations.[1]

Conclusion

While published quantitative solubility data for this compound is lacking, a robust prediction of its behavior can be made based on its molecular structure—a moderately polar compound with both hydrophobic and hydrogen-bonding characteristics. It is predicted to be highly soluble in polar aprotic solvents like DMSO, DMF, and THF, and moderately soluble in polar protic solvents like ethanol, while remaining insoluble in water and nonpolar solvents. This guide provides the theoretical foundation for these predictions and, more importantly, presents the authoritative shake-flask methodology required to generate precise, reliable, and publishable solubility data. By following this protocol, researchers can eliminate ambiguity and make informed, data-driven decisions in the synthesis, purification, and formulation of this important chemical entity.

References

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Scribd. (n.d.). Solvent Polarity and Miscibility Chart.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (Link not available)

- Shodex. (n.d.). Polarities of Solvents.

- Quora. (2017). How to determine the solubility of organic compounds.

- Unknown Source. (n.d.). Dielectric Constant of Common solvents. (Link not available)

- Unknown Source. (n.d.). Polarity of Solvents. (Link not available)

- LibreTexts. (2023). Solubility of Organic Compounds.

- University of Rochester. (n.d.). Solvents and Polarity.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- Capot Chemical. (n.d.). This compound.

- Wikipedia. (n.d.). Solubility equilibrium.

- Unknown Source. (n.d.). Solvent Physical Properties. (Link not available)

- Scribd. (n.d.). Dielectric Constants of Common Solvents.

- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.

- ACS Publications. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review.

- JoVE. (2024). Recrystallization: Solid–Solution Equilibria.

- LibreTexts. (2016). Solution Formation and Equilibrium.

- DergiPark. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.

- PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine.

- National Institutes of Health. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors.

- National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction.

- Indian Academy of Sciences. (n.d.). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory.

- ResearchGate. (n.d.). Binding mode and hydrogen bond interaction of a methoxy group.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. This compound CAS#: 5834-17-3 [m.chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. 5834-17-3 | this compound - Capot Chemical [capotchem.com]

- 5. 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ws [chem.ws]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Polarity Index [macro.lsu.edu]

- 14. Dielectric Constant [macro.lsu.edu]

- 15. Video: Recrystallization: Solid–Solution Equilibria [jove.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. quora.com [quora.com]

- 18. shodex.com [shodex.com]

- 19. depts.washington.edu [depts.washington.edu]

- 20. Solvent Physical Properties [people.chem.umass.edu]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. enamine.net [enamine.net]

- 23. quora.com [quora.com]

- 24. pubs.acs.org [pubs.acs.org]

discovery and history of aminodibenzofuran compounds

An In-Depth Technical Guide to the Discovery and History of Aminodibenzofuran Compounds

Abstract

Dibenzofuran, a heterocyclic scaffold first isolated from coal tar, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] The introduction of an amino moiety to this core structure unlocks a vast chemical space, giving rise to aminodibenzofuran compounds with significant and diverse biological activities. This technical guide provides a comprehensive exploration of the historical evolution and discovery of these compounds, viewed through the lens of synthetic organic chemistry. We will trace the journey from early, harsh synthetic methods to the advent of modern, efficient catalytic systems. This guide will explain the causality behind key experimental choices, provide detailed, field-proven protocols for synthesis, and examine the applications that continue to drive research in this area. It is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important class of molecules.

Chapter 1: The Dibenzofuran Scaffold: From Industrial Byproduct to Pharmacophore

The story of aminodibenzofurans begins with the parent heterocycle, dibenzofuran. Initially identified as a component in the high-boiling fraction of coal tar, its rigid, planar structure and aromaticity made it an object of academic curiosity.[1][2] However, its true potential was realized upon its discovery in a variety of natural products, particularly from lichens and fungi.[2] This natural prevalence hinted at inherent biological relevance, prompting chemists to view the dibenzofuran core not just as a chemical curiosity, but as a "pharmacophore"—a molecular framework ripe for functionalization.

The core structure's utility is rooted in its unique properties. It is metabolically stable, and its rigid structure allows it to present appended functional groups to biological targets in a well-defined spatial orientation. Derivatives have been shown to possess a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[3][4][5][6][7] The addition of an amino group, a key hydrogen bond donor and a site for further derivatization, dramatically expands these possibilities, making the synthesis of aminodibenzofurans a critical objective.

Chapter 2: Early Synthetic Strategies: The Challenge of C-N Bond Formation

The direct formation of a carbon-nitrogen bond on an aromatic ring like dibenzofuran is not a trivial task. Early synthetic chemists relied on multi-step processes that, while effective, often required harsh conditions and exhibited limited functional group tolerance.

Indirect Amination: The Nitration-Reduction Pathway

The most traditional and conceptually straightforward method to introduce an amino group onto an aromatic ring is through a two-step nitration and reduction sequence.

-

Electrophilic Nitration: The dibenzofuran core is treated with a strong nitrating agent (typically a mixture of nitric acid and sulfuric acid) to install a nitro (-NO₂) group onto the ring. This is a classic electrophilic aromatic substitution reaction.

-

Reduction of the Nitro Group: The resulting nitrodibenzofuran is then subjected to a reduction reaction to convert the nitro group into a primary amine (-NH₂). Common reducing agents for this transformation include metals in acidic media, such as tin chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.[3]

While reliable, this method's primary drawback is the lack of regioselectivity during the nitration step, which can lead to mixtures of isomers that are difficult to separate. Furthermore, the strongly acidic and oxidative conditions of nitration are incompatible with sensitive functional groups.

The Dawn of Direct C-N Coupling: The Ullmann Condensation

The first major breakthrough in the direct formation of aryl C-N bonds was the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine (or other nucleophile).[8][9] First reported in the early 20th century, this reaction represented a paradigm shift, allowing for the direct coupling of pre-functionalized aromatic systems.[9]

The classical Ullmann reaction, however, was fraught with challenges. It required stoichiometric amounts of copper powder, often activated in situ, and demanded very high reaction temperatures (>200 °C) in high-boiling polar solvents.[8] These harsh conditions severely limited the substrate scope, as many functional groups could not survive the process. The Goldberg reaction is a specific variation of the Ullmann condensation focused on C-N bond formation.[8] Despite these limitations, the Ullmann reaction laid the fundamental groundwork for all modern cross-coupling chemistry.

Chapter 3: The Palladium Revolution: Buchwald-Hartwig Amination

The landscape of C-N bond formation was revolutionized in the 1990s with the development of the Buchwald-Hartwig amination.[10] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a vast array of amines under significantly milder conditions than the Ullmann reaction.[10][11] Its discovery opened the door to the synthesis of previously inaccessible aminodibenzofuran derivatives with high efficiency and functional group tolerance.

The success of the Buchwald-Hartwig amination hinges on the interplay of three key components:

-

Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂ or a pre-formed Pd(0) complex, that initiates the catalytic cycle.[12]

-

Phosphine Ligand: This is arguably the most critical component. The ligand coordinates to the palladium center, modulating its reactivity and stability. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) was the key innovation that enabled the coupling of a wide range of substrates with high efficiency.[13]

-

Base: A base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[14] The choice of base, from strong alkoxides like sodium tert-butoxide (NaOtBu) to weaker carbonates like cesium carbonate (Cs₂CO₃), is critical and must be optimized based on the specific substrates to avoid side reactions.[14]

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[10]

Chapter 4: Methodologies in Focus: Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring, purification, and characterization to ensure scientific integrity.

Protocol 1: Synthesis of 1-Aminodibenzofuran via Nitration and Reduction

This protocol is adapted from established literature procedures for the synthesis of aminodibenzofurans.[3]

Step 1: Synthesis of 1-Nitrodibenzofuran

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add dibenzofuran (1.0 eq) to concentrated sulfuric acid.

-

Nitration: Slowly add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 1-nitrodibenzofuran.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol.

Step 2: Reduction to 1-Aminodibenzofuran

-

Reaction Setup: To a stirred solution of 1-nitrodibenzofuran (1.0 eq) in ethanol, add concentrated hydrochloric acid at 0 °C.

-

Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise, ensuring the temperature remains low.[3][15]

-

Reaction Monitoring: Stir the reaction for 4-6 hours at room temperature. Monitor by TLC for the disappearance of the nitro compound.

-

Workup: Quench the reaction by adding ice water. Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 1-aminodibenzofuran.[3]